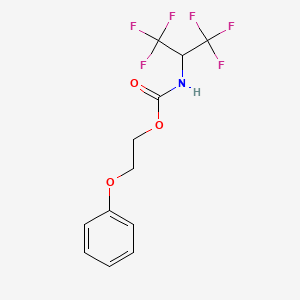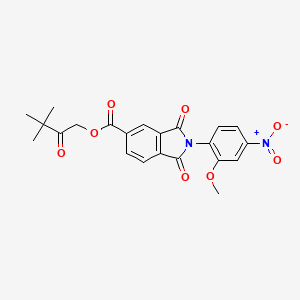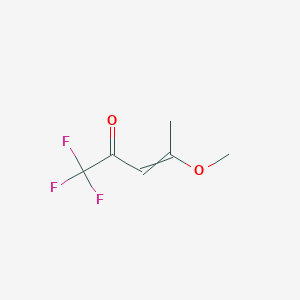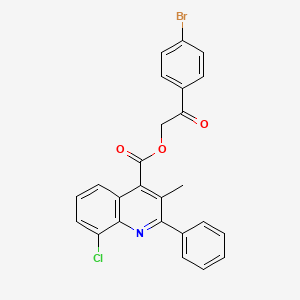
2-(biphenyl-4-yl)-N-(9H-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE is a complex organic compound that features a biphenyl group and a fluorene moiety linked by an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE typically involves the reaction of 4-biphenylamine with 2-bromo-9H-fluorene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as sodium tert-butoxide and a ligand like 1,1’-bis(diphenylphosphino)ferrocene (DPPF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The biphenyl and fluorene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It can be used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl and fluorene groups can interact with hydrophobic pockets in proteins, influencing their activity and function. Additionally, the acetamide group can form hydrogen bonds with amino acid residues, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylaminofluorene: A structurally related compound with known carcinogenic properties.
N-(9H-FLUOREN-9-YL)-2-[(5-(1-PHENOXYETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]ACETAMIDE: Another compound with a fluorene moiety, used in different research applications.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE is unique due to its combination of biphenyl and fluorene groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and molecular research.
Propriétés
Formule moléculaire |
C27H21NO |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C27H21NO/c29-27(16-19-10-12-21(13-11-19)20-6-2-1-3-7-20)28-24-14-15-26-23(18-24)17-22-8-4-5-9-25(22)26/h1-15,18H,16-17H2,(H,28,29) |
Clé InChI |
OAWSOFXKFNVKDP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B15151810.png)
![2-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15151813.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B15151815.png)
![N-cyclopentyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151826.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15151844.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15151846.png)
![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)

![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)
